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CAS No.: 216956-20-6

Cat. No.: B016291 Get Quote

Executive Summary
Context: The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal

chemistry, most notably recognized in the anticonvulsant drug Phenytoin (5,5-

diphenylhydantoin).[1][2][3] Recent optimization efforts have shifted toward benzylhydantoin

analogs (5-benzyl and 5-benzylidene derivatives) to overcome the pharmacokinetic limitations

and toxicity profiles (e.g., gingival hyperplasia, teratogenicity) associated with traditional 5,5-

diarylhydantoins.

Purpose: This guide objectively compares the pharmacological performance of novel

benzylhydantoin analogs against clinical standards. It synthesizes experimental data regarding

anticonvulsant potency (ED₅₀), lipophilicity (logP), and electronic parameters (LUMO energy) to

provide actionable insights for drug design.

Key Findings:

Pharmacophore Shift: Replacing one phenyl ring of phenytoin with a benzyl or benzylidene

group maintains anticonvulsant efficacy while altering metabolic stability.

Critical SAR: Activity is strictly governed by the lipophilicity of the phenyl ring substituents

(optimal logP ~2.5–3.5) and the steric freedom at the C5 position.
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Performance: Optimized analogs (e.g., alkylated phenylmethylenehydantoins) achieve ED₅₀

values (28 mg/kg) comparable to Phenytoin (30 mg/kg) in maximal electroshock (MES)

assays.[4]

SAR Landscape & Mechanistic Logic
The biological activity of benzylhydantoins hinges on three structural zones. The following

diagram illustrates the causal relationships between structural modifications and

pharmacological outcomes.
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Figure 1: Causal SAR map for benzylhydantoin derivatives. Node colors indicate structural

zones; edges describe the functional consequence of modification.
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Mechanistic Insights
C5-Substitution (Zone 1): The C5 position is the "hinge" of the molecule. Unlike Phenytoin,

which is rigidified by two phenyl rings, 5-benzylhydantoins possess a methylene linker. This

flexibility allows the molecule to adapt to the voltage-gated sodium channel (VGSC) binding

site. However, 5-benzylidene derivatives (containing a double bond) restore rigidity, which

correlates with higher potency in MES tests but lower activity in chemically induced seizure

models (scPTZ).

Electronic Modulation (Zone 3): Activity correlates with LUMO energy.[4] Lower LUMO

energy (facilitated by electron-withdrawing groups like Cl or F on the phenyl ring) enhances

charge-transfer interactions within the receptor pocket.

Comparative Performance Review
This section compares specific optimized benzylhydantoin analogs against the clinical

standard, Phenytoin.

Anticonvulsant Activity (MES Test)
Metric: ED₅₀ (Effective Dose for 50% protection against Maximal Electroshock Seizures). Lower

values indicate higher potency.

Compound
Class

Specific
Analog

Substituent
(Phenyl
Ring)

ED₅₀
(mg/kg)

Potency
Relative to
Standard

Neurotoxici
ty (TD₅₀)

Standard Phenytoin - 30 ± 2
1.0x

(Baseline)
65 mg/kg

5-

Benzylidene

Compound

14 [1]
4-Ethyl 28 ± 2

1.07x

(Higher)
>100 mg/kg

5-

Benzylidene

Compound

12 [1]
4-Methyl 39 ± 4 0.77x (Lower) >100 mg/kg

5-Benzyl Analog 5f [2] 2-Chloro 28.9
1.03x

(Higher)

High Safety

Margin

5-Benzyl Analog 5b [2] 4-Methoxy 47.4 0.63x (Lower) Moderate
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Analysis:

Lipophilicity Driver: Compound 14 (4-Ethyl) outperforms the 4-Methyl analog (Compound

12), confirming that increased lipophilicity (longer alkyl chain) enhances blood-brain barrier

penetration and receptor affinity.

Safety Profile: The benzylidene analogs demonstrate a superior therapeutic index

(TD₅₀/ED₅₀) compared to Phenytoin, likely due to reduced arene oxide metabolite formation

(a pathway linked to Phenytoin toxicity).

Antimicrobial Potential
While primarily anticonvulsants, N-benzyl variants show secondary antimicrobial activity.

Compound Target Organism MIC (µg/mL) Comparison

Ciprofloxacin S. aureus 0.5 - 1.0 Standard

3-(2-Cl-3-CF3-benzyl)

Analog [3]
S. aureus 0.5 Equivalent

3-(4-CF3-benzyl)

Analog [3]
E. coli 16 Weak

Insight: Unlike anticonvulsant activity which requires a free N3-H for hydrogen bonding,

antimicrobial activity is often enhanced by N3-benzylation with electron-withdrawing groups

(CF₃), suggesting a completely different binding mode (likely membrane disruption or DNA

gyrase inhibition).

Experimental Protocols
To ensure reproducibility, the following protocols utilize the Bucherer-Bergs reaction

(thermodynamically controlled) which is preferred over the Strecker synthesis for obtaining the

hydantoin core.

Synthesis Workflow (Bucherer-Bergs)
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Reagents:
Ketone/Aldehyde + KCN + (NH4)2CO3

Step 1: Condensation
Solvent: EtOH/H2O (1:1)
Temp: 60°C, Time: 24h

 Mixing

Intermediate:
Hydantoic Acid / Urea Derivative

 Heating

Step 2: Cyclization
Acidification (HCl)

 pH Adjustment

Final Product:
5-Substituted Hydantoin

 Precipitation & Recrystallization

Click to download full resolution via product page

Figure 2: General synthesis workflow for 5-substituted hydantoins via Bucherer-Bergs reaction.

Detailed Protocol: Synthesis of 5-Benzylhydantoin
Reagents: Phenylacetone (10 mmol), Potassium Cyanide (15 mmol), Ammonium Carbonate

(30 mmol).

Reaction: Dissolve reagents in 50 mL of Ethanol/Water (1:1 v/v).

Incubation: Heat the mixture at 60°C for 24 hours in a sealed pressure tube (to retain NH₃).

Work-up:

Concentrate the solution to half volume under reduced pressure.
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Acidify with concentrated HCl to pH 2.

Cool in an ice bath for 2 hours.

Purification: Filter the white precipitate. Recrystallize from hot ethanol.

Validation:

IR: Look for characteristic carbonyl stretches at ~1720 cm⁻¹ and ~1770 cm⁻¹.

Melting Point: Verify against literature (typically high, >200°C).

Pharmacological Assay: Maximal Electroshock (MES)
Test
This assay identifies compounds that prevent seizure spread (sodium channel blockade).

Animals: Male albino mice (20–25g).

Administration: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.)

at varying doses (e.g., 10, 30, 100 mg/kg).

Stimulation: 30 minutes post-injection, apply an electrical stimulus (50 mA, 60 Hz, 0.2s

duration) via corneal electrodes.

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as

protection.

Data Analysis: Calculate ED₅₀ using probit analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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